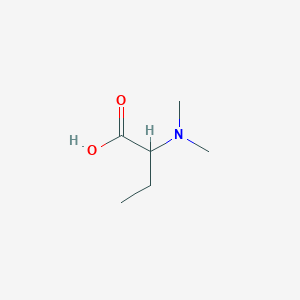
2-(Dimethylamino)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Dimethylamino)butanoic acid-related compounds often involves complex reactions and precursors. For instance, Basuli et al. (2012) explored the synthesis of a compound closely related to 2-(Dimethylamino)butanoic acid through the nucleophilic ring opening of an aziridine precursor for molecular imaging applications (Basuli et al., 2012). Moreover, the atom transfer radical polymerization (ATRP) technique has been employed for the synthesis of amphiphilic copolymers involving 2-(dimethylamino)ethyl methacrylate, showcasing the compound's versatility in polymer chemistry (Lee, Russell, & Matyjaszewski, 2003).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to 2-(Dimethylamino)butanoic acid has been a subject of study to understand their potential applications. For example, Hansen, Frydenvang, and Jensen (1998) determined the crystal structures of diastereomeric salts of tartaric acid and 3-N,N-dimethylamino-1,1-diphenyl-1-butanol, providing insights into the conformational aspects and interaction models with potential biological targets (Hansen, Frydenvang, & Jensen, 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(Dimethylamino)butanoic acid derivatives have been explored in various contexts. Mukherjee-Müller et al. (1979) discussed reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles, demonstrating the compound's versatility in synthetic organic chemistry (Mukherjee-Müller et al., 1979).
Physical Properties Analysis
The physical properties of 2-(Dimethylamino)butanoic acid and its derivatives, such as solubility, crystal structure, and thermal stability, are crucial for their application in various fields. The work by Radha et al. (2023) on the crystal structure and Hirshfeld surface analysis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid provided valuable insights into the physical characteristics of a structurally similar compound (Radha et al., 2023).
Chemical Properties Analysis
Understanding the chemical properties of 2-(Dimethylamino)butanoic acid, including its reactivity, stability, and interaction with other molecules, is essential for its application in synthesis and materials science. For instance, the study by Sun et al. (2013) on the molecular diversity of three-component reactions involving 4-dimethylamino-pyridine with acetylenedicarboxylates and arylidene cyanoacetates highlights the compound's chemical versatility and potential for creating a wide range of molecular structures (Sun et al., 2013).
Applications De Recherche Scientifique
Molecular Imaging and Blood Clotting : A study by Basuli et al. (2012) discusses the synthesis of [18F]NST732, a fluorine-18-radiolabeled analog of 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), for positron emission tomography studies. NST732 is a member of the ApoSense family, known for selective targeting, binding, and accumulation in cells undergoing apoptotic death, and it has applications in molecular imaging and blood clotting, especially for monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Electrochemiluminescence Detection : Yin et al. (2005) utilized 4-(Dimethylamino)butyric acid (DMBA) labeling combined with gold nanoparticle amplification for the electrochemiluminescence (ECL) determination of biological substances, such as bovine serum albumin (BSA) and immunoglobulin G (IgG). This method enhances the sensitivity of ECL detection and is advantageous due to its high biocompatibility and low cost (Yin et al., 2005).
Antimicrobial Activity : Zareef et al. (2008) conducted a study on the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. These synthesized compounds were screened for their antimicrobial activity, and the Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.09-1.0 mg (Zareef et al., 2008).
Synthesis of Amphiphilic Copolymers : Lee et al. (2003) investigated the synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) using atom transfer radical polymerization (ATRP) in aqueous media. These copolymers have potential applications in thermosensitivity and aggregation properties, depending on the architecture of the copolymers (Lee et al., 2003).
Carbon Dioxide Capture Performance : Singto et al. (2016) focused on the synthesis of new tertiary amines, including 4-(dimethylamino)-2-butanol (DMAB), to evaluate their effects on CO2 capture performance. The study assessed factors like equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration (Singto et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(dimethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIKQYIJSJGRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596077 | |
| Record name | 2-(Dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)butanoic acid | |
CAS RN |
170941-86-3 | |
| Record name | 2-(Dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
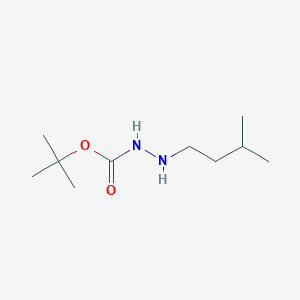
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
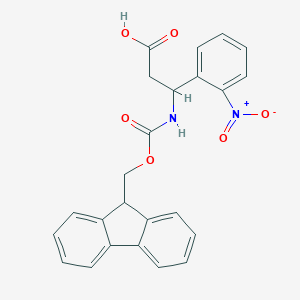
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)




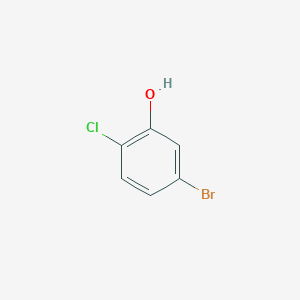

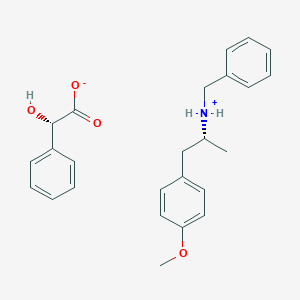
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)